1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine

Description

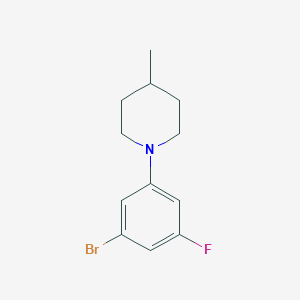

1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine (CAS: 1481628-14-1) is a halogenated piperidine derivative featuring a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, along with a methyl group at the 4-position of the piperidine ring (Fig. 1). This compound’s structural features—electron-withdrawing halogens and a lipophilic methyl group—impart distinct electronic and steric properties, making it relevant in catalysis, medicinal chemistry, and materials science .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions involving 3-bromo-5-fluorophenyl intermediates and 4-methylpiperidine precursors. Modifications often involve protecting group strategies, such as tert-butyldimethylsilyl (TBS) protection for hydroxyl groups in related derivatives .

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c1-9-2-4-15(5-3-9)12-7-10(13)6-11(14)8-12/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNNWDCQBUKMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250794 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481628-14-1 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481628-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine typically involves the reaction of 3-bromo-5-fluoroaniline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, resulting in different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include dehalogenated derivatives and other reduced forms.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Piperidine Derivatives

1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride (CAS: 1242336-61-3)

- Structural Difference : Lacks the 4-methyl group on the piperidine ring.

- Applications : Primarily explored in medicinal chemistry for receptor-binding studies due to its halogenated aromatic system .

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine (CAS: 1704067-47-9)

Piperidine Derivatives with Functionalized Side Chains

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine

- Structural Difference : Incorporates a sulfamoyl-1,3,4-oxadiazole moiety linked to the piperidine ring.

- Impact : The oxadiazole group enhances antibacterial activity by interacting with microbial enzymes. The sulfamoyl group improves solubility in polar solvents .

- Applications : Demonstrated moderate to strong antibacterial activity against E. coli and S. aureus (MIC: 8–64 µg/mL) .

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS: 1704073-47-1)

- Structural Difference : Features a TBS-protected hydroxyl group instead of the methyl group.

- Impact : The silyl ether group increases steric bulk and hydrolytic stability, making it useful in stepwise organic syntheses. Molecular weight (388.39 g/mol) and density (1.22 g/cm³) are significantly higher than the target compound .

Pharmacologically Active Analogs

1-(1-Phenylcyclohexyl)-4-methylpiperidine

- Structural Difference : Replaces the halogenated phenyl ring with a phenylcyclohexyl group.

- Impact : Exhibits phencyclidine (PCP)-like pharmacological activity but with lower potency (0.05× PCP in rotarod ataxia tests). The cyclohexyl group enhances CNS penetration but increases toxicity (LD₅₀: 85 mg/kg in mice) .

4-Phenyl-4-piperidinocyclohexanol

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* | Applications |

|---|---|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine | 270.18 | Br, F, 4-Me | 2.8 | Catalysis, Medicinal Chemistry |

| 1-(3-Bromo-5-fluorophenyl)piperidine HCl | 296.63 | Br, F | 1.9 | Receptor Studies |

| 1-(4-Oxadiazolyl-sulfamoyl)-4-Me-piperidine | ~350–400 | Oxadiazole, sulfamoyl | 1.2 | Antibacterial Agents |

| 1-(1-Phenylcyclohexyl)-4-Me-piperidine | 273.43 | Phenylcyclohexyl | 3.5 | CNS Pharmacology |

*Predicted using fragment-based methods.

Table 2: Catalytic Performance in Dehydrogenation Reactions*

| Catalyst System | TOF (h⁻¹) | TON (45 h) | Selectivity (P3) | Stability (Activity Loss) |

|---|---|---|---|---|

| 3@Al₂O₃-uncal (Target Derivative) | 9200 | 91,000 | 60–70% | 25% over 45 h |

| Pt/C (Comparative) | 1500 | 15,000 | 50–60% | 50% over 20 h |

| Pd/C (Comparative) | 1200 | 10,000 | 40–50% | 60% over 20 h |

*Data adapted from continuous-flow dehydrogenation studies of 4-methylpiperidine derivatives .

Research Findings and Implications

- Catalytic Efficiency : The target compound’s derivatives (e.g., 3@Al₂O₃-uncal) outperform Pt/C and Pd/C in dehydrogenation, achieving a TOF of 9200 h⁻¹ and maintaining 75% activity after 45 h. This is attributed to dual-anchoring Ir complexes enhancing stability .

- Toxicity : Phencyclidine analogs highlight the importance of substituent effects on therapeutic indices. The target compound’s halogenated aryl group may reduce CNS toxicity compared to cyclohexyl derivatives .

Notes and Limitations

- The lack of direct comparative pharmacological or catalytic studies on this compound necessitates extrapolation from structural analogs.

- Future work should explore its role in hydrogen storage systems (as an LOHC) and antimicrobial screens.

Biological Activity

1-(3-Bromo-5-fluorophenyl)-4-methylpiperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring substituted with a brominated and fluorinated phenyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrF, with a molecular weight of approximately 322.18 g/mol. The presence of bromine and fluorine substituents on the phenyl ring enhances its lipophilicity, potentially facilitating interactions with hydrophobic pockets in proteins or enzymes.

The precise mechanism of action for this compound remains largely undocumented. However, compounds with similar structures have demonstrated various modes of action, including:

- Enzyme Modulation : Similar piperidine derivatives have been shown to modulate the activity of enzymes by stabilizing interactions through halogen bonding.

- Receptor Interaction : The unique structural features may allow for selective binding to specific receptors, influencing signaling pathways in cellular processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

Comparative Analysis with Structural Analogues

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloro-5-(trifluoromethyl)phenyl)-4-methylpiperidine | Chlorine instead of Bromine | Different halogen may affect reactivity |

| 1-(3-Bromo-4-fluorophenyl)-4-methylpiperidine | Fluoro substituent | Variation in electronic properties |

| 1-(3-Bromo-5-(trifluoromethyl)phenyl)-piperidine | No methyl group on piperidine | Simplified structure potentially alters activity |

This table highlights how variations in halogen substitution can influence the biological activity and reactivity profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin . This suggests a potential pathway for developing new anticancer agents based on similar structures.

- Neuroactive Studies : Research into neuroactive compounds has indicated that modifications in the piperidine structure can enhance interaction with neurotransmitter receptors, potentially leading to therapeutic applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.